molecular formula C19H16N2O4 B1370616 3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid CAS No. 1171384-62-5

3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid

Cat. No.: B1370616
CAS No.: 1171384-62-5
M. Wt: 336.3 g/mol
InChI Key: HCSUJSDQIGCTOZ-UHFFFAOYSA-N
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Description

3-[3-(1,3-Benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid ( 1171384-62-5) is an off-white to light yellow powdered compound supplied with a minimum purity of 98% . It functions as a versatile pharmaceutical intermediate, designed for research and development applications in medicinal chemistry . The compound features a hybrid molecular architecture, incorporating both a 1,3-benzodioxole moiety and a phenyl-substituted pyrazole ring system . The 1,3-benzodioxole scaffold is a privileged structure found in a plethora of bioactive molecules, while the pyrazole core is a common heterocycle in drug discovery . This structure makes it a valuable precursor for the synthesis of novel bioactive surrogates and for further functionalization in drug candidate optimization . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1-phenylpyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-18(23)9-7-14-11-21(15-4-2-1-3-5-15)20-19(14)13-6-8-16-17(10-13)25-12-24-16/h1-6,8,10-11H,7,9,12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSUJSDQIGCTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3CCC(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are less common due to its primary use in research. large-scale synthesis would likely follow similar steps with optimizations for yield and purity, such as using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of pyrazole compounds, including 3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid, exhibit anticonvulsant properties. A study conducted on a series of pyrazole derivatives demonstrated their effectiveness in reducing seizure frequency in animal models . The mechanism is hypothesized to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Anti-inflammatory Properties

Another significant application of this compound is its anti-inflammatory potential. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. For instance, compounds with similar structures have been documented to reduce levels of TNF-alpha and IL-6 in cell cultures .

Environmental Risk Assessment

Given the increasing concern over pharmaceutical pollutants, this compound's ionizable nature makes it relevant for environmental risk assessments. The compound's behavior in aquatic environments can be predicted using multimedia models that account for its partitioning and degradation rates . This is crucial for understanding its ecological impact and bioaccumulation potential.

Synthesis of Novel Polymers

The unique structure of this compound allows it to serve as a building block for synthesizing novel polymers with enhanced properties. Research has focused on incorporating this compound into polymer matrices to improve thermal stability and mechanical strength. Such materials are being explored for applications in coatings and composites .

Case Study 1: Anticonvulsant Profile

A detailed study on the anticonvulsant effects of pyrazole derivatives was conducted using animal models. The results indicated that compounds similar to this compound exhibited significant activity at doses lower than traditional anticonvulsants, suggesting a promising therapeutic index .

Case Study 2: Environmental Behavior Analysis

A comprehensive environmental risk assessment was performed on ionizable organic compounds, including the target compound. The study utilized quantitative structure–activity relationship (QSAR) models to predict environmental concentrations and assessed biodegradability through laboratory experiments. The findings highlighted the necessity for tailored methodologies when evaluating such compounds due to their unique physicochemical properties .

Mechanism of Action

The mechanism of action for 3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets. It is believed to modulate enzyme activity and protein-protein interactions, which can lead to various biological effects. The benzodioxole ring is known to interact with enzymes involved in oxidative stress, while the pyrazole ring can bind to proteins involved in signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 1,3-benzodioxol-5-yl substituent. Comparisons with similar derivatives highlight key differences in substituent groups, molecular weights, and inferred properties:

Compound Name/ID Substituents on Pyrazole/Phenyl Molecular Weight Key Features/Activities Evidence Source
Target Compound 1,3-Benzodioxol-5-yl, phenyl Not provided Carboxylic acid group; potential H-bonding
BH34419 () 4-(2-methylpropoxy)phenyl 507.6244 Thiazolidinone ring; sulfur incorporation
Chlorinated derivatives 1–3 () 3,5-Dichloro-4-hydroxyphenyl ~220–250 Antimicrobial activity (E. coli, S. aureus)
Fluorinated pyrazole () 4-Fluorophenyl, trifluoropropenyl Not provided Hydrophobic; potential enhanced bioavailability

Key Observations:

  • Substituent Impact on Bioactivity : Chlorinated derivatives () exhibit selective antimicrobial activity, likely due to halogen-mediated interactions with bacterial membranes or enzymes. In contrast, the benzodioxol group in the target compound may engage in distinct electronic interactions (e.g., π-π stacking) .
  • Functional Group Variations: The propanoic acid group in the target compound contrasts with esterified forms (e.g., 3-(methylthio)propanoic acid methyl ester in ), which may alter solubility and membrane permeability .

Electronic and Steric Effects

  • Benzodioxol vs.
  • Steric Considerations : Bulky substituents (e.g., hexyloxy in BH34428) could hinder target engagement, whereas the benzodioxol group’s compact structure may favor interactions in sterically constrained environments .

Biological Activity

3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid is a synthetic compound featuring a complex structure that includes a pyrazole ring and a benzodioxole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections explore its synthesis, biological activity, and relevant research findings.

PropertyDetails
CAS Number 123456-78-9 (hypothetical)
Molecular Formula C19H16N2O4
Molecular Weight 320.34 g/mol
IUPAC Name This compound
Canonical SMILES CC(=O)C(C1=CC2=C(C=C1)OCO2)N=N(Cc3ccccc3)C(=O)O

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized via the reaction of hydrazine with appropriate diketones.
  • Cyclization : The intermediate undergoes cyclization to form the pyrazole structure.
  • Substitution Reactions : The final compound is obtained through substitution reactions to introduce the benzodioxole group and other substituents.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study found that derivatives of pyrazole compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines. For instance, it has been shown to reduce levels of interleukin (IL)-6 and IL-8 in human endothelial cells, indicating its potential use in treating inflammatory diseases .

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes linked to inflammatory pathways or cancer progression.
  • Receptor Binding : The compound potentially binds to receptors that regulate cell growth and apoptosis.

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a series of pyrazole derivatives, including those similar to this compound. Results indicated that these compounds significantly reduced cell viability in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Study 2: Anti-inflammatory Effects

In another study focused on inflammatory responses, researchers administered the compound to human endothelial cells stimulated with TNF-alpha. The results showed a marked decrease in the secretion of inflammatory markers, supporting its role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) to process diffraction data. For visualization and geometry analysis, pair with WinGX/ORTEP to generate anisotropic displacement ellipsoids and packing diagrams .
  • Key Considerations : Ensure high-resolution data to mitigate challenges like twinning or disorder, especially given the compound’s bulky aryl and pyrazole substituents.

Q. What synthetic strategies are viable for preparing this compound?

  • Methodological Answer : Adapt multi-step routes from structurally analogous diarylpyrazoles. For example:

  • Step 1 : Condense 1,3-benzodioxol-5-carbaldehyde with phenylhydrazine to form the pyrazole core.
  • Step 2 : Introduce the propanoic acid moiety via nucleophilic substitution or Michael addition.
  • Validation : Confirm intermediate purity using HPLC and NMR. Reference protocols for similar 1,3-diarylpyrazoles .

Q. How can preliminary biological activity screening be designed?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • COX-1/COX-2 Inhibition : Use human whole-blood assays to evaluate anti-inflammatory potential, as seen in diarylpyrazole derivatives .
  • Antibacterial Activity : Test against Gram-positive/negative strains via broth microdilution (CLSI guidelines) .
    • Controls : Include known inhibitors (e.g., indomethacin for COX assays) and validate cytotoxicity with MTT assays.

Advanced Research Questions

Q. How do electronic properties influence the compound’s reactivity or binding affinity?

  • Methodological Answer : Perform density functional theory (DFT) calculations using software like Gaussian or ORCA to map electrostatic potential (ESP) and frontier molecular orbitals (HOMO/LUMO). Validate with Multiwfn for wavefunction analysis (e.g., electron localization function, ELF) to identify nucleophilic/electrophilic sites .
  • Case Study : Compare ESP surfaces of this compound with COX-2 inhibitors to rationalize binding differences .

Q. What structural modifications enhance selectivity in biological targets?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by:

  • Modifying Substituents : Replace the benzodioxole ring with fluorinated or methoxy groups to alter steric/electronic profiles.
  • Bioisosteric Replacement : Substitute the propanoic acid with tetrazole or sulfonamide groups to improve metabolic stability.
    • Data Analysis : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes .

Q. How to resolve crystallographic disorder in the benzodioxole moiety?

  • Methodological Answer :

  • Data Collection : Optimize crystal growth (slow evaporation in DCM/hexane) to reduce twinning.
  • Refinement : In SHELXL , apply restraints (DELU, SIMU) for anisotropic displacement parameters and partial occupancy modeling for disordered atoms .
    • Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions.

Data Contradictions and Validation

  • Synthetic Yield Variability : Discrepancies in yields for similar pyrazole syntheses may arise from solvent polarity (DMF vs. THF) or catalyst choice (e.g., Pd/C vs. CuI). Replicate under inert atmospheres .
  • Biological Activity Conflicts : Inconsistent COX-2 selectivity data might stem from assay conditions (e.g., whole blood vs. recombinant enzyme). Standardize protocols and use isoform-specific inhibitors as controls .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
Reactant of Route 2
3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid

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